molecular formula C14H18N2O6S B2416461 N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-28-0

N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2416461
CAS No.: 899980-28-0
M. Wt: 342.37
InChI Key: SENXADLIZGSUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-(morpholinosulfonyl)ethylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfoxide. Substitution reactions could result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and cellular pathways.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the core benzo[d][1,3]dioxole structure and may have similar chemical properties and reactivity.

    Morpholine derivatives: Compounds containing the morpholine ring can exhibit similar biological activities and applications.

    Sulfonamide derivatives: These compounds often have comparable pharmacological profiles and can be used in similar therapeutic contexts.

Uniqueness

N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzo[d][1,3]dioxole core, morpholine ring, and sulfonamide group allows for a diverse range of applications and interactions, distinguishing it from other related compounds.

Properties

IUPAC Name

N-(2-morpholin-4-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c17-14(11-1-2-12-13(9-11)22-10-21-12)15-3-8-23(18,19)16-4-6-20-7-5-16/h1-2,9H,3-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENXADLIZGSUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.